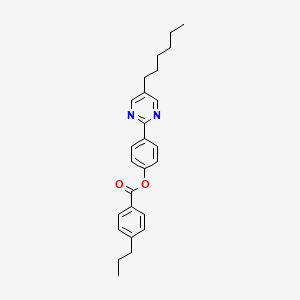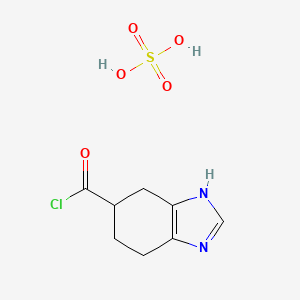![molecular formula C4H5N7O B14274593 4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine CAS No. 138000-84-7](/img/structure/B14274593.png)
4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine is a compound that features both tetrazole and oxadiazole rings. Tetrazoles are known for their stability and bioisosteric properties, making them valuable in medicinal chemistry . Oxadiazoles, on the other hand, are heterocyclic compounds with applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine typically involves the formation of the tetrazole ring followed by the construction of the oxadiazole ring. One common method involves the cycloaddition of azides with nitriles to form the tetrazole ring . The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of solvents like acetonitrile and catalysts to facilitate the reactions . The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include tetrazole N-oxides, amine derivatives, and substituted tetrazoles .
Scientific Research Applications
4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Due to its bioisosteric properties, it is explored for drug development.
Industry: It is used in the development of materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of 4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine involves its interaction with various molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological pathways . The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Losartan: Contains a tetrazole ring and is used as an angiotensin II receptor antagonist.
Tetrazole-5-carboxylic acid: Another tetrazole derivative with applications in medicinal chemistry.
Uniqueness
4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine is unique due to the presence of both tetrazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
138000-84-7 |
|---|---|
Molecular Formula |
C4H5N7O |
Molecular Weight |
167.13 g/mol |
IUPAC Name |
4-(tetrazol-2-ylmethyl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C4H5N7O/c5-4-3(8-12-9-4)1-11-7-2-6-10-11/h2H,1H2,(H2,5,9) |
InChI Key |
KMJLHLOLWOZFMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=N1)CC2=NON=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)


![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)





![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)

